1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c1-17(15,16)14-8-6-13(7-9-14)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUGGAGWAUSXMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of the Piperazine Scaffold in Medicinal Chemistry
The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple structure is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas. Its prevalence is attributed to several key properties that make it an ideal building block in drug design.
The two nitrogen atoms of the piperazine ring allow for the introduction of various substituents, enabling chemists to fine-tune the molecule's properties. This versatility allows for the creation of diverse chemical libraries for screening against different biological targets. Furthermore, the piperazine scaffold can adopt a stable chair conformation, which can be crucial for optimal binding to target proteins.
The presence of the piperazine moiety in a wide array of approved drugs underscores its importance. It is a key component in drugs with applications in psychiatry, oncology, and infectious diseases, among others. For instance, many antipsychotic and antidepressant medications incorporate a piperazine ring to interact with specific receptors in the central nervous system.
Significance of Fluorine and Sulfonyl Moities in Pharmaceutical Design
The introduction of fluorine and sulfonyl groups into drug candidates is a well-established strategy in pharmaceutical design to enhance their efficacy and pharmacokinetic profiles.
Fluorine: The substitution of a hydrogen atom with a fluorine atom can have profound effects on a molecule's properties. Due to its high electronegativity and small size, fluorine can alter the acidity or basicity of nearby functional groups, which in turn can influence how the molecule is absorbed, distributed, metabolized, and excreted (ADME). A common strategy is to introduce a fluorine atom to block a site of metabolic degradation, thereby increasing the drug's half-life in the body. The 4-fluorophenyl group, as seen in 1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine, is a frequently used motif in drug discovery to improve metabolic stability and binding affinity to target proteins.
Sulfonyl Group: The sulfonyl group (-SO2-) is another critical functional group in medicinal chemistry. It is known to be a strong hydrogen bond acceptor, which can facilitate strong interactions with biological targets such as enzymes and receptors. The methylsulfonyl group, in particular, is relatively stable and can improve the solubility and metabolic stability of a compound. Phenylsulfonylpiperazine derivatives have been investigated for various biological activities, including anticancer effects. mdpi.com The presence of this group in this compound suggests a potential for targeted biological interactions and favorable pharmacokinetic properties.
Preclinical in Vivo Pharmacological Studies of 1 4 Fluorophenyl 4 Methylsulfonyl Piperazine
Assessment in Animal Models of Other Disease States
Analgesic Properties in Preclinical Pain Models
No studies detailing the analgesic properties of 1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine in preclinical pain models have been identified in the public domain. Research into the efficacy of this specific compound in models of nociceptive, inflammatory, or neuropathic pain is not currently available.
Neurochemical and Neurophysiological Effects in Animal Brains
There is no available information regarding the neurochemical or neurophysiological effects of this compound in animal brains.
Neurotransmitter Release and Turnover in Specific Brain Regions
Data on the effects of this compound on the release and turnover of neurotransmitters such as dopamine (B1211576), serotonin (B10506), norepinephrine, or others in specific brain regions of preclinical models are not present in the available scientific literature.
Receptor Occupancy and Functional Receptor Coupling In Vivo
No in vivo studies on the receptor occupancy or functional receptor coupling of this compound have been published. The binding affinity and functional activity of this compound at specific central nervous system receptors have not been publicly documented.
Electrophysiological Modulations in Animal Brain Slices/Models
Information concerning the electrophysiological modulations induced by this compound in animal brain slices or in vivo models is not available. There are no published records of its effects on neuronal firing, synaptic plasticity, or other electrophysiological parameters.
Pharmacokinetic and Metabolic Disposition in Preclinical Species
The pharmacokinetic and metabolic profile of this compound in preclinical species has not been described in the accessible scientific literature.
Absorption, Distribution, and Excretion in Rodent Models
Specific data regarding the absorption, distribution, and excretion of this compound in rodent models are not available. Consequently, no data tables on its pharmacokinetic parameters can be provided.
Brain Penetration and Tissue Distribution Studies in Animals
No data is publicly available regarding the brain penetration and tissue distribution of this compound in animal models.
Identification of Key Metabolites in Animal Biofluids/Tissues
There is no available information identifying the key metabolites of this compound in animal biofluids or tissues.
Structure Activity Relationships Sar and Rational Ligand Design for 1 4 Fluorophenyl 4 Methylsulfonyl Piperazine Analogues
Elucidation of Pharmacophoric Features of 1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine
The key pharmacophoric features of this compound and its analogues generally consist of a substituted aromatic ring, a central piperazine (B1678402) core, and a sulfonyl group. The aromatic ring often engages in hydrophobic and aromatic interactions with the target protein. The piperazine ring acts as a scaffold, and its nitrogen atoms can be involved in hydrogen bonding. The methylsulfonyl group can also participate in hydrogen bonding and polar interactions.
Influence of Substitutions on the 4-Fluorophenyl Moiety on Biological Activity
Substitutions on the phenyl ring of phenylpiperazine derivatives can significantly impact their biological activity. The presence of a halogen, such as fluorine, on the phenyl moiety is often essential for inhibitory effects on certain targets. For instance, in a series of inhibitors of human equilibrative nucleoside transporters (ENTs), the presence of a halogen on the fluorophenyl moiety next to the piperazine ring was found to be crucial for the inhibitory effects on both ENT1 and ENT2 polyu.edu.hkfrontiersin.orgpolyu.edu.hk.
The position and nature of the substituent are critical. For example, in a series of acylsulfonylpiperazines, the type of substituent on the aryl ring was found to affect anticancer activity mdpi.com. Specifically, compounds with 2-chlorophenyl and 2,4-dichlorophenyl moieties showed potent antiproliferative activity mdpi.com. While this data is not directly on the 4-fluorophenyl group, it highlights the sensitivity of the phenyl ring to substitution.
Role of the Piperazine Ring System in Ligand-Target Interactions
The piperazine ring serves as a central and often rigid scaffold in many biologically active compounds. Its conformation and the nature of its nitrogen atoms are important for ligand-target interactions. The two opposing nitrogen atoms in the six-membered piperazine ring provide opportunities for diverse chemical modifications to achieve desired pharmacological activity researchgate.net.
The versatility of the piperazine structure allows for the development of novel bioactive molecules for a range of diseases researchgate.net.
Impact of Variations to the 4-(methylsulfonyl) Group on Potency and Selectivity
The sulfonyl group and its substituent can play a significant role in the potency and selectivity of piperazine-based ligands. The synthesis of various N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine has been explored for their medicinal importance ossila.com.
Strategies for Optimizing Potency, Selectivity, and Preclinical Pharmacokinetic Properties
Several strategies can be employed to optimize the pharmacological profile of this compound analogues. These include:
Systematic modification of substituents: Exploring a range of substituents on the 4-fluorophenyl ring to fine-tune electronic and steric properties for improved target engagement.
Piperazine ring modifications: Introducing conformational constraints or altering the basicity of the nitrogen atoms to enhance binding affinity and selectivity. As seen in some atypical dopamine (B1211576) transporter (DAT) inhibitors, replacing the piperazine with a homopiperazine (B121016) or piperidine ring system was well-tolerated at the target and, in the case of piperidine analogues, showed improved metabolic stability nih.govnih.gov.
Bioisosteric replacement: Replacing the methylsulfonyl group with other functional groups that have similar steric and electronic properties to modulate potency, selectivity, and pharmacokinetic parameters.
Computational modeling: Utilizing molecular docking and other computational techniques to predict the binding modes of analogues and guide the design of new compounds with improved properties researchgate.net.
By systematically applying these strategies, it is possible to develop analogues of this compound with optimized potency, selectivity, and drug-like properties.
Computational Chemistry and Molecular Modeling of 1 4 Fluorophenyl 4 Methylsulfonyl Piperazine
Molecular Docking Studies with Identified Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine, docking studies are employed to simulate its interaction with the three-dimensional structure of a biological target, such as a protein or enzyme. These studies are fundamental to understanding the structural basis of the compound's activity. The phenylpiperazine scaffold and its derivatives have been studied in silico for their potential to target various proteins, including transporters and enzymes involved in cancer. nih.govpolyu.edu.hknih.gov
The analysis of ligand-protein interactions reveals the specific molecular forces that stabilize the binding of this compound to its target. These interactions are critical for molecular recognition and biological activity. For analogous compounds containing phenylpiperazine or sulfonylpiperazine moieties, key interactions have been identified through computational studies. These typically include hydrogen bonds, π-type interactions (such as π-π stacking and π-sulfur interactions), and hydrophobic contacts.
For instance, studies on similar piperazine-linked derivatives targeting enzymes like carbonic anhydrase IX (CAIX) have shown hydrogen bonds forming with residues such as Arginine (Arg), Tryptophan (Trp), and Asparagine (Asn). nih.gov Similarly, in studies targeting the DNA-topoisomerase II (Topo II) complex, phenylpiperazine rings have been observed to be responsible for π-type interactions with aromatic amino acids. nih.gov The sulfonyl group, present in this compound, is also capable of forming strong hydrogen bonds with receptor sites.
Table 1: Potential Ligand-Protein Interactions for Phenylpiperazine Sulfonyl Derivatives
| Interaction Type | Potential Interacting Moieties of the Ligand | Common Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Sulfonyl group (oxygen atoms), Piperazine (B1678402) nitrogen | Arginine (Arg), Asparagine (Asn), Aspartic Acid (Asp), Glutamine (Gln), Threonine (Thr) nih.govnih.gov |
| π-π Stacking | Fluorophenyl ring | Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp) nih.gov |
| π-Sulfur Interactions | Fluorophenyl ring | Methionine (Met) nih.gov |
Binding mode prediction aims to determine the most stable conformation and orientation of the ligand within the target's active site. This is often quantified by a scoring function, which estimates the binding free energy (ΔGbinding). A lower binding energy value typically indicates a more stable and favorable interaction.
For a related FPMINT analogue containing a fluorophenyl piperazine moiety, molecular docking against the human Equilibrative Nucleoside Transporter 1 (ENT1) predicted a stable binding energy of -7.05 kcal/mol. polyu.edu.hknih.gov In other studies involving different phenylpiperazine derivatives targeting the DNA-Topo II complex, estimated binding energies have ranged from -63.0 kJ/mol to -66.6 kJ/mol. nih.gov These values suggest that compounds with this scaffold can form stable complexes with their biological targets. Docking simulations for this compound would similarly predict its spatial arrangement in an active site, highlighting how the fluorophenyl and methylsulfonyl groups orient themselves to maximize favorable interactions.
Table 2: Predicted Binding Energies of Structurally Related Compounds
| Compound Class | Biological Target | Predicted Binding Energy |
|---|---|---|
| FPMINT Analogue (contains fluorophenyl piperazine) | ENT1 | -7.05 kcal/mol polyu.edu.hknih.gov |
| 1,2-Benzothiazine Phenylpiperazine Derivatives | DNA-Topo II Complex | -63.0 to -65.6 kJ/mol nih.gov |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful technique in computational drug design. A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological activity. nih.gov This model serves as a template for identifying new molecules with the potential for similar activity from large chemical databases, a process known as virtual screening. nih.govmdpi.com
A pharmacophore model for this compound would be derived from its key structural features responsible for interacting with a biological target. The essential features would likely include:
A Hydrogen Bond Acceptor: The oxygen atoms of the methylsulfonyl group.
An Aromatic Ring: The 4-fluorophenyl group, which can participate in hydrophobic and aromatic interactions.
A Hydrophobic Group: The piperazine ring and the methyl group of the sulfonyl moiety.
A Halogen Bond Donor: The fluorine atom on the phenyl ring.
These features, defined by their type and spatial coordinates, constitute the pharmacophore hypothesis. This model serves as a 3D query to search for novel compounds that match this spatial arrangement of chemical functionalities. nih.gov
Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries. mdpi.com This process rapidly filters databases containing millions of molecules to identify a smaller, more manageable subset of compounds that fit the pharmacophore hypothesis. nih.gov The identified "hits" are molecules that possess the necessary chemical features in the correct 3D orientation to potentially bind to the same biological target as this compound. These candidates can then be subjected to further computational analysis, such as molecular docking, and subsequently, experimental validation. This approach accelerates the discovery of new lead compounds by focusing experimental efforts on molecules with a higher probability of success. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com For a series of analogs of this compound, QSAR studies would be instrumental in understanding how specific structural modifications influence their potency.
A QSAR model is built by calculating various molecular descriptors for each compound in the series and then using statistical methods to correlate these descriptors with their measured biological activity (e.g., IC50 values). The resulting equation can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules. nih.gov Studies on arylpiperazine derivatives have shown that cytotoxicity and receptor binding can be successfully modeled using descriptors related to electronic, steric, and hydrophobic properties. nih.govresearchgate.net
Table 3: Common Molecular Descriptors Used in QSAR Studies for Piperazine Derivatives
| Descriptor Class | Specific Descriptor Example | Property Represented |
|---|---|---|
| Electronic | Equalized Electronegativity (χeq), Highest Occupied Molecular Orbital (HOMO) energy | The electronic distribution and reactivity of the molecule nih.govresearchgate.net |
| Steric/Topological | Molecular Connectivity (1χv), Shadow-XZ | The size, shape, and branching of the molecule nih.govresearchgate.net |
| Hydrophobic | Logarithm of the partition coefficient (LogP) | The lipophilicity of the molecule, affecting its membrane permeability and binding researchgate.net |
| Thermodynamic | Dipole moment (Dipole-mag) | The polarity of the molecule nih.gov |
By developing a statistically significant QSAR model, researchers can prioritize the synthesis of new derivatives of this compound that are predicted to have enhanced biological activity, optimizing the drug discovery process. jocpr.com
Development of Predictive QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of a predictive QSAR model for this compound and its analogs would involve several key steps:
Data Set Compilation: A series of structurally similar compounds with experimentally determined biological activities (e.g., receptor binding affinity, enzyme inhibition IC₅₀ values) would be collected.
Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Building: Statistical methods, such as Partial Least Squares (PLS) regression or machine learning algorithms, would be employed to build a mathematical equation linking the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds.
For piperazine derivatives, QSAR studies have successfully modeled their activity against various targets, including G-protein coupled receptors (GPCRs) and enzymes. nih.govmdpi.com The resulting models help identify the key molecular features driving the desired biological effect.
Interpretation of Structural Descriptors for Activity
The interpretation of a validated QSAR model provides insights into the Structure-Activity Relationship (SAR). For this compound, key structural descriptors would be analyzed to understand their influence on activity.
Electronic Descriptors: The electron-withdrawing nature of the para-fluorine on the phenyl ring and the potent electron-withdrawing sulfonyl group would significantly impact the electronic distribution. These features can influence interactions with receptor sites, such as hydrogen bonding or π-π stacking.
Steric Descriptors (e.g., Molar Refractivity): The size and shape of the molecule, dictated by the piperazine ring and its substituents, determine its fit within a biological target's binding site.
| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |
|---|---|---|
| Electronic | Dipole Moment | Governs polar interactions with the target protein. |
| Hydrophobic | Calculated LogP | Affects membrane permeability and binding to hydrophobic pockets. |
| Steric | Molar Volume | Determines the goodness-of-fit within the receptor's binding site. |
| Topological | Topological Polar Surface Area (TPSA) | Correlates with passive molecular transport through membranes. mdpi.com |
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations provide detailed information on the conformational flexibility of this compound and its interactions with a biological target.
Ligand Conformation in Solution and Bound State
The three-dimensional shape (conformation) of a molecule is critical for its biological activity.
In Solution: In an aqueous environment, this compound would exist as an ensemble of different conformations. The piperazine ring is expected to predominantly adopt a stable chair conformation. rsc.orgnih.gov The N-aryl group's rotation relative to the piperazine ring would also be a key flexible parameter. mdpi.com
Bound State: When bound to a protein target, the ligand adopts a specific, low-energy "bioactive" conformation. MD simulations can reveal this bound pose, showing how the molecule orients its fluorophenyl and methylsulfonyl groups to maximize favorable interactions within the binding pocket. Studies on related arylpiperazines have shown that an extended conformation is often preferred when binding to receptors. mdpi.com
Protein-Ligand Complex Stability
MD simulations are essential for assessing the stability of the complex formed between the ligand and its target protein. By simulating the complex over several nanoseconds or longer, researchers can analyze:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable RMSD value over time suggests that the ligand remains securely bound in its initial pose and the protein structure is not significantly perturbed. nih.gov
Intermolecular Interactions: The persistence of key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, between the ligand and specific amino acid residues can be tracked. The stability of these interactions is a hallmark of a stable complex. For instance, the basic nitrogen of the piperazine ring is a common hydrogen bond acceptor in many receptor interactions. mdpi.com
| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Protein Residues |
|---|---|---|
| Hydrogen Bond | Sulfonyl oxygens, Piperazine nitrogen | Polar residues (e.g., Serine, Threonine, Asparagine) |
| Hydrophobic | Fluorophenyl ring | Nonpolar residues (e.g., Leucine, Isoleucine, Phenylalanine) |
| π-π Stacking | Fluorophenyl ring | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |
In Silico Prediction of Preclinical ADME Properties and Selectivity
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the discovery process. nih.govnih.gov
Absorption: Models can predict properties like human intestinal absorption and blood-brain barrier (BBB) penetration. The Topological Polar Surface Area (TPSA) is a key descriptor for these predictions. mdpi.com
Distribution: Predictions include plasma protein binding and volume of distribution.
Metabolism: The likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) can be computationally estimated. mdpi.com
Excretion: Properties related to clearance and half-life can be modeled.
Selectivity: The selectivity of this compound would be assessed by performing molecular docking or simulations against its intended target and a panel of known off-targets (e.g., other receptors or enzymes). A higher predicted binding affinity for the intended target over others suggests good selectivity.
The table below shows an example of ADME parameters that would be predicted for a compound like this compound using various in silico tools. nih.govnih.gov
| ADME Property | Predicted Value/Classification | Implication |
|---|---|---|
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier Permeant | Yes/No | Indicates potential for CNS activity. |
| CYP2D6 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions. |
| P-glycoprotein Substrate | No | Not likely to be removed from cells by this efflux pump. mdpi.com |
| Lipinski's Rule of Five | 0 Violations | Indicates drug-like physicochemical properties. mdpi.com |
Future Directions and Therapeutic Implications Mechanistic Focus for 1 4 Fluorophenyl 4 Methylsulfonyl Piperazine Research
Exploration of Novel Biological Targets and Polypharmacology
The piperazine (B1678402) moiety is a common feature in molecules targeting a wide array of biological entities, suggesting that 1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine may exhibit a polypharmacological profile, interacting with multiple targets simultaneously. nih.gov Future research should prioritize comprehensive screening to elucidate its full range of biological activities.
A significant avenue for investigation lies in the exploration of novel targets. For instance, a class of sulfonylpiperazine compounds has been identified as inhibitors of red blood cell invasion by Plasmodium falciparum, the parasite responsible for malaria. nih.gov These compounds were found to interfere with the interaction between actin-1 and profilin, crucial for parasite motility and host cell invasion. nih.gov Investigating whether this compound shares this anti-malarial activity and mechanism of action could open up new therapeutic applications.
Furthermore, given the prevalence of the piperazine scaffold in kinase inhibitors, a comprehensive kinase screening assay is warranted. nih.govpromega.com A broad panel screen could reveal unexpected inhibitory activities against various kinases, which are pivotal in numerous signaling pathways implicated in cancer, inflammation, and other diseases. nih.gov The identification of novel kinase targets would provide a mechanistic basis for its potential efficacy in these areas.
The concept of polypharmacology is increasingly recognized as a valuable attribute in drug discovery, as targeting multiple pathways can lead to enhanced efficacy and a reduced likelihood of drug resistance. nih.gov A systematic evaluation of the off-target effects of this compound could therefore uncover therapeutically relevant secondary activities.
Table 1: Potential Areas for Novel Target Exploration
| Therapeutic Area | Potential Target Class | Rationale |
| Infectious Diseases | Parasitic Enzymes/Proteins | Based on findings with related sulfonylpiperazine compounds in P. falciparum. nih.gov |
| Oncology | Protein Kinases | The piperazine scaffold is a common feature in many approved kinase inhibitors. nih.govnih.gov |
| Neuroscience | G-protein coupled receptors (GPCRs) | Phenylpiperazine derivatives are known to interact with various GPCRs, including serotonin (B10506) and dopamine (B1211576) receptors. |
| Inflammatory Diseases | Inflammatory Pathway Enzymes | The sulfonyl moiety can confer inhibitory activity against enzymes involved in inflammation. |
Integration into Combination Therapy Research in Preclinical Models
The potential for synergistic interactions between this compound and existing therapeutic agents is a critical area for future preclinical research. Combination therapies are a cornerstone of treatment for complex diseases like cancer, infectious diseases, and neurodegenerative disorders, often leading to improved outcomes and reduced drug resistance. nih.govmdpi.comsemanticscholar.org
Should screening reveal activity against specific cancer-related targets, preclinical studies should be designed to evaluate its efficacy in combination with standard-of-care chemotherapeutic agents or targeted therapies. mdpi.com For example, if the compound is found to inhibit a particular kinase, combining it with a drug that targets a different node in the same or a parallel signaling pathway could lead to a synergistic anti-tumor effect. nih.gov
In the context of infectious diseases, if anti-malarial activity is confirmed, combination studies with established antimalarial drugs would be essential to assess the potential for synergy and to combat the emergence of drug-resistant parasite strains. nih.gov
The design of these preclinical combination studies should be rational and based on the mechanistic understanding of the compound. nih.gov This includes considering the sequence of administration and the potential for pharmacodynamic and pharmacokinetic interactions.
Development of Advanced In Vitro and In Vivo Preclinical Models
To gain a more predictive understanding of the therapeutic potential and mechanism of action of this compound, the use of advanced preclinical models is imperative. Traditional two-dimensional cell cultures often fail to recapitulate the complexity of human tissues and diseases. acs.org
Advanced In Vitro Models:
Organoids: These three-dimensional, self-organizing cell cultures mimic the architecture and function of human organs to a remarkable degree. scienceexchange.comcriver.combioengineer.org Utilizing organoid models, such as tumor organoids derived from patients or healthy tissue organoids, would allow for a more accurate assessment of the compound's efficacy and potential toxicity in a human-relevant context. youtube.com
Microphysiological Systems (MPS): Also known as "organs-on-a-chip," these devices create a dynamic microenvironment that can model the function of individual organs or even interconnected organ systems. bioradiations.comnih.govnews-medical.netmimetas.comyoutube.com MPS can be used to study the compound's metabolism, efficacy, and potential for off-target effects in a more physiologically relevant setting.
Advanced In Vivo Models:
While in vitro models are valuable, in vivo studies remain crucial for understanding the systemic effects of a compound. Future research should move beyond traditional xenograft models and utilize more sophisticated approaches, such as patient-derived xenograft (PDX) models, which better preserve the heterogeneity of human tumors.
Methodological Advancements in Characterizing Analogues
The synthesis and characterization of analogues of this compound are essential for optimizing its pharmacological properties. Future efforts should focus on a systematic structure-activity relationship (SAR) analysis to identify the key structural features responsible for its biological activity. nih.govacs.org
Computational modeling and quantum chemical studies can provide valuable insights into the electronic and structural properties of the molecule, guiding the design of more potent and selective analogues. researchgate.net Techniques such as 2D and 3D quantitative structure-activity relationship (QSAR) analysis can help to correlate specific structural modifications with changes in biological activity. nih.gov
Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, will be crucial for the unambiguous characterization of newly synthesized analogues. These methods will ensure the purity and structural integrity of the compounds used in biological assays.
Gaps in Current Understanding and Research Opportunities
The current body of research on this compound is limited, presenting numerous opportunities for future investigation. The most significant gaps in our understanding, which also represent key research opportunities, are summarized below:
Undefined Pharmacological Profile: The full spectrum of biological targets for this compound is unknown. A comprehensive screening campaign is a critical first step to uncovering its therapeutic potential.
Lack of Combination Therapy Data: There is no published research on the use of this compound in combination with other therapeutic agents. This is a major unexplored area with significant potential.
Limited Use of Advanced Preclinical Models: The evaluation of this compound has likely been confined to traditional preclinical models. The application of organoids and microphysiological systems would provide more clinically relevant data.
Absence of a Detailed SAR Study: A systematic investigation of the structure-activity relationships for this class of compounds is needed to guide the development of optimized analogues.
Q & A
Basic: What synthetic routes are recommended for preparing 1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine, and how can purity be validated?
Answer:
A common synthetic approach involves Mannich base formation or nucleophilic substitution on a piperazine core. For example:
Intermediate synthesis : React 1-(4-fluorophenyl)piperazine with methanesulfonyl chloride in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) to introduce the methylsulfonyl group.
Purification : Crystallize the product using diethyl ether or perform flash chromatography.
Validation :
- ¹H NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.32–7.00 ppm, methylsulfonyl protons at δ 3.2–3.5 ppm) .
- Elemental analysis to verify stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
- HPLC (≥98% purity threshold) for batch consistency .
Basic: What in vitro assays are suitable for initial screening of biological activity for this compound?
Answer:
Prioritize assays based on structural analogs:
- Antimicrobial activity : Broth microdilution assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with MIC values <50 µg/mL considered promising .
- Enzyme inhibition : Test against carbonic anhydrase isoforms (hCA I/II) using esterase activity assays (4-nitrophenyl acetate hydrolysis), comparing IC₅₀ values to acetazolamide as a reference .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to determine EC₅₀ and selectivity indices .
Advanced: How can structural modifications optimize pharmacokinetic properties without compromising activity?
Answer:
Use structure-activity relationship (SAR) strategies:
- Substituent tuning : Replace the 4-fluorophenyl group with 2-fluorophenyl or 4-chlorophenyl to alter lipophilicity (logP) and improve blood-brain barrier penetration .
- Bioisosteric replacement : Substitute the methylsulfonyl group with carbothioamide or sulfonamide to enhance metabolic stability .
- Pharmacokinetic profiling :
- Plasma stability : Incubate with liver microsomes (human/rat) to assess half-life.
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Advanced: What analytical techniques resolve contradictions in spectroscopic data for this compound?
Answer:
Address discrepancies via orthogonal methods :
- NMR conflicts : Compare ¹³C NMR chemical shifts with computational predictions (e.g., ACD/Labs or Gaussian). For example, a methylsulfonyl group should show δ ~40 ppm for the sulfur-attached carbon .
- Mass spec anomalies : Use HRMS-ESI to confirm the molecular ion ([M+H]⁺ for C₁₁H₁₄FN₂O₂S: m/z 273.0703) and rule out adducts .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., piperazine chair conformation) .
Basic: How should researchers handle solubility challenges in aqueous assays?
Answer:
Optimize solubility via:
- Co-solvents : Use ≤10% DMSO or PEG-400 in PBS (pH 7.4). Validate with dynamic light scattering (DLS) to ensure no aggregation .
- Salt formation : Prepare hydrochloride salts (e.g., 1:1 molar ratio with HCl) to enhance aqueous solubility by >50% .
- Surfactants : Add 0.01% Tween-80 for cell-based assays to maintain viability .
Advanced: What mechanistic studies elucidate the compound’s interaction with carbonic anhydrase?
Answer:
Combine biophysical and computational methods :
- Docking simulations : Use AutoDock Vina to model binding to hCA II’s active site (Zn²⁺ coordination). Prioritize poses with sulfonamide-Zn²⁺ distances <2.1 Å .
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry (n=1 expected) .
- Kinetic assays : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots using varying 4-nitrophenyl acetate concentrations .
Basic: What safety protocols are essential for handling this compound in the lab?
Answer:
Follow OSHA/NIOSH guidelines :
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
- Toxicity mitigation : Avoid inhalation; use N95 masks if crystalline dust is generated .
Advanced: How can researchers validate target engagement in complex biological systems?
Answer:
Employ chemical proteomics :
- Photoaffinity labeling : Synthesize a probe with a diazirine tag and biotin handle. Irradiate at 365 nm to crosslink bound proteins in cell lysates .
- Pull-down assays : Streptavidin beads enrich targets, followed by LC-MS/MS identification .
- Competition studies : Pre-treat lysates with the parent compound (1–100 µM) to reduce probe binding, confirming specificity .
Basic: What storage conditions ensure long-term stability?
Answer:
- Temperature : Store at −20°C in amber vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group .
- Stability checks : Monitor via HPLC every 6 months; discard if purity drops below 95% .
Advanced: What strategies address off-target effects in vivo?
Answer:
Implement selectivity screens :
- GPCR panels : Test against serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors at 10 µM to rule out psychoactivity .
- Kinome profiling : Use Eurofins’ KinaseProfiler to assess inhibition of >100 kinases (focus on IC₅₀ <1 µM hits) .
- Metabolite identification : Perform LC-HRMS on plasma from dosed rodents to detect reactive intermediates (e.g., quinone imines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
